molecular formula C4H8Cl2O B2429005 1,3-Dichlorobutan-2-ol CAS No. 116529-72-7

1,3-Dichlorobutan-2-ol

Cat. No.: B2429005
CAS No.: 116529-72-7
M. Wt: 143.01
InChI Key: RCWHZEBSWOBIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichlorobutan-2-ol is an organic compound with the molecular formula C₄H₈Cl₂O It is a chlorinated alcohol, specifically a secondary alcohol, where two chlorine atoms are attached to the first and third carbon atoms of the butanol backbone

Biochemical Analysis

Biochemical Properties

1,3-Dichlorobutan-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of their activity. This interaction can result in altered metabolic processes and the accumulation of specific metabolites .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt normal cellular signaling, leading to changes in gene expression and metabolic activities. For example, exposure to this compound can result in the upregulation or downregulation of specific genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to their inhibition or activation. This binding interaction can result in changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory effects on enzymes and other biomolecules. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can result in significant changes in metabolic pathways and cellular processes. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal metabolic activities. These threshold effects highlight the importance of dosage considerations in studying the compound’s biochemical properties .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of other compounds, resulting in altered metabolic pathways. These interactions highlight the compound’s role in regulating metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments or organelles, affecting its localization and activity. These transport and distribution mechanisms play a significant role in determining the compound’s cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichlorobutan-2-ol can be synthesized through several methods. One common method involves the chlorination of butan-2-ol. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction proceeds as follows:

CH3CH(OH)CH2CH3+2Cl2CH3CCl(OH)CH2Cl+2HCl\text{CH}_3\text{CH}(\text{OH})\text{CH}_2\text{CH}_3 + 2\text{Cl}_2 \rightarrow \text{CH}_3\text{CCl}(\text{OH})\text{CH}_2\text{Cl} + 2\text{HCl} CH3​CH(OH)CH2​CH3​+2Cl2​→CH3​CCl(OH)CH2​Cl+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The chlorination process is optimized to achieve high yields and purity of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichlorobutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form butan-2-ol or other derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used to replace chlorine atoms.

Major Products Formed

    Oxidation: Formation of 1,3-dichlorobutan-2-one or 1,3-dichlorobutanoic acid.

    Reduction: Formation of butan-2-ol.

    Substitution: Formation of various substituted butanols depending on the nucleophile used.

Scientific Research Applications

1,3-Dichlorobutan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems and its role as a biochemical reagent.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloropropan-2-ol: Similar structure but with one less carbon atom.

    1,3-Dichlorobutan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    1,3-Dichlorobutanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

1,3-Dichlorobutan-2-ol is unique due to its specific arrangement of chlorine atoms and hydroxyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.

Properties

IUPAC Name

1,3-dichlorobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2O/c1-3(6)4(7)2-5/h3-4,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWHZEBSWOBIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CCl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116529-72-7
Record name 1,3-dichlorobutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.